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molecular formula C8H4N2O2 B094882 1,4-Phenylene diisocyanate CAS No. 104-49-4

1,4-Phenylene diisocyanate

Cat. No. B094882
M. Wt: 160.13 g/mol
InChI Key: ALQLPWJFHRMHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05233010

Procedure details

A 9 oz. Fisher Porter bottle was charged with p-phenylenediamine (2.16 g, 20 mmol), N-cyclohexyl-N',N',N",N"-tetraethyl guanidine (10.12 g, 40 mmol), triethylamine (8.4 mL, 60 mmol) and 100 mL CH2Cl2 and then pressurized to 80 psi with CO2. An exothermic reaction occurred upon addition of the CO2 and after stirring for 30 min. at room temperature the solution was cooled to 0° C. in an ice bath. Phosphorous oxychloride (3.7 mL, 40 mmol) was added rapidly to the cold solution causing an exothermic reaction and formation of a pale yellow precipitate. Removal of the ice bath and stirring at room temperature for an additional 30 min. followed by the addition of 150 mL of diethyl ether and filtration through celite gave a pale yellow filtrate from which 2.03 g (62%) of pure p-phenylenediisocyanate was isolated by crystallization.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=C(N)C=1.C([N:11]([CH2:14][CH3:15])[CH2:12]C)C.[C:16](=O)=[O:17].P(Cl)(Cl)(Cl)=[O:20]>C(Cl)Cl>[C:14]1([N:11]=[C:12]=[O:20])[CH:15]=[CH:1][C:6]([N:7]=[C:16]=[O:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
C1=CC(=CC=C1N)N
Name
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
Quantity
10.12 g
Type
reactant
Smiles
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
3.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 30 min. at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
an exothermic reaction and formation of a pale yellow precipitate
CUSTOM
Type
CUSTOM
Details
Removal of the ice bath
STIRRING
Type
STIRRING
Details
stirring at room temperature for an additional 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
followed by the addition of 150 mL of diethyl ether and filtration through celite

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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